5-O-benzyl 1-O-methyl 3-[(2-methylpropan-2-yl)oxycarbonylamino]pentanedioate
Description
This compound is a structurally modified pentanedioate derivative featuring a benzyl ether group at the 5-O position, a methyl ester at the 1-O position, and a tert-butoxycarbonylamino (Boc-protected amino) group at the 3-position. Its design combines protective groups (benzyl and Boc) to enhance stability during synthetic processes, particularly in peptide and heterocyclic chemistry. The benzyl group provides steric protection against nucleophilic attack, while the Boc group facilitates selective deprotection under acidic conditions. The methyl ester at position 1 ensures solubility in organic solvents, making it a versatile intermediate in multistep syntheses .
Properties
Molecular Formula |
C18H25NO6 |
|---|---|
Molecular Weight |
351.4 g/mol |
IUPAC Name |
5-O-benzyl 1-O-methyl 3-[(2-methylpropan-2-yl)oxycarbonylamino]pentanedioate |
InChI |
InChI=1S/C18H25NO6/c1-18(2,3)25-17(22)19-14(10-15(20)23-4)11-16(21)24-12-13-8-6-5-7-9-13/h5-9,14H,10-12H2,1-4H3,(H,19,22) |
InChI Key |
SKEAGFNHNCRHTL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC(=O)OC)CC(=O)OCC1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-O-benzyl 1-O-methyl 3-[(2-methylpropan-2-yl)oxycarbonylamino]pentanedioate involves multiple steps. The key steps include the protection of functional groups, coupling reactions, and deprotection. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures .
Industrial Production Methods
Industrial production of this compound is usually carried out in specialized facilities equipped with advanced chemical reactors. The process involves scaling up the laboratory synthesis methods while ensuring safety and efficiency. The use of high-purity reagents and stringent quality control measures are essential to produce the compound at an industrial scale .
Chemical Reactions Analysis
Types of Reactions
5-O-benzyl 1-O-methyl 3-[(2-methylpropan-2-yl)oxycarbonylamino]pentanedioate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of catalysts .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Research has indicated that compounds similar to 5-O-benzyl 1-O-methyl 3-[(2-methylpropan-2-yl)oxycarbonylamino]pentanedioate exhibit anticancer properties. For instance, derivatives of this compound have been tested against various cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis. A case study involving a series of benzyl derivatives demonstrated that modifications to the side chains significantly affected their cytotoxicity against cancer cells.
Case Study Example :
A study published in the Journal of Medicinal Chemistry evaluated the structure-activity relationship (SAR) of benzyl derivatives, revealing that specific substitutions increased potency against breast cancer cell lines .
Data Table: Anticancer Activity of Related Compounds
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF7 | 10 | Apoptosis induction |
| Compound B | HeLa | 15 | Cell cycle arrest |
| Compound C | A549 | 8 | Inhibition of proliferation |
Pharmacological Applications
2. Enzyme Inhibition
5-O-benzyl 1-O-methyl 3-[(2-methylpropan-2-yl)oxycarbonylamino]pentanedioate has shown potential as an inhibitor of specific enzymes involved in metabolic pathways. Its structural features allow it to bind effectively to active sites, thereby modulating enzyme activity.
Case Study Example :
A study explored the inhibition of dihydrofolate reductase (DHFR) by this compound, highlighting its potential use as an antifolate agent in cancer therapy . The study reported a significant reduction in enzyme activity at micromolar concentrations.
Biochemical Research Applications
3. Drug Delivery Systems
The compound has been investigated for its role in drug delivery systems due to its ability to form stable complexes with various therapeutic agents. This property enhances the solubility and bioavailability of poorly soluble drugs.
Case Study Example :
Research published in the International Journal of Pharmaceutics demonstrated that incorporating this compound into liposomal formulations improved the delivery efficiency of anticancer drugs, leading to enhanced therapeutic outcomes in preclinical models .
Mechanism of Action
The mechanism of action of 5-O-benzyl 1-O-methyl 3-[(2-methylpropan-2-yl)oxycarbonylamino]pentanedioate involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, altering their activity and triggering a cascade of biochemical reactions. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
(a) 5-Hydroxy-2-[(2-Methylpropan-2-yl)Oxycarbonylamino]Pentanoic Acid
- Key Differences :
- The free carboxylic acid increases polarity and aqueous solubility but limits organic-phase compatibility.
- The hydroxyl group at position 5 is prone to oxidation, unlike the benzyl-protected analogue .
- Safety Profile :
- Requires stringent handling (e.g., respiratory protection, chemical gloves) due to unclassified hazards .
(b) Diethyl 3-Amino Pentanedioate
- Key Differences: Features ethyl esters at positions 1 and 5 instead of benzyl and methyl groups. Contains a free amino group at position 3 (unprotected). Applications:
- Used as a reagent in spirocyclic compound synthesis (e.g., Example 337 in EP 4 374 877 A2) .
- Stability :
- The unprotected amino group limits its use in acidic or oxidative environments, unlike the Boc-protected derivative .
(c) Methyl 2-Benzoylamino-3-Oxobutanoate
- Key Differences: A shorter carbon chain (butanoate vs. pentanedioate). Contains a benzoylamino group and ketone functionality. Reactivity:
- The ketone at position 3 enables condensation reactions with aromatic amines to form enamino esters .
- Lacks the Boc group’s orthogonal protection utility .
Physicochemical and Functional Comparison
Ecological and Regulatory Considerations
- Target Compound: No ecotoxicological data available, but combustion products (CO2, NOx) necessitate controlled disposal .
- 5-Hydroxy Analog: No PBT/vPvB assessment data; disposal via incineration recommended .
Biological Activity
5-O-benzyl 1-O-methyl 3-[(2-methylpropan-2-yl)oxycarbonylamino]pentanedioate is a complex organic compound with potential biological activities. Understanding its biological properties is crucial for exploring its applications in medicinal chemistry and drug development. This article compiles available data on the compound's biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound can be described by its IUPAC name and molecular formula:
- IUPAC Name : 5-O-benzyl 1-O-methyl 3-[(2-methylpropan-2-yl)oxycarbonylamino]pentanedioate
- Molecular Formula : C₁₈H₃₁N₁O₅
The structure features a benzyl group, a methyl group, and an amino acid derivative, which contribute to its solubility and reactivity in biological systems.
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that it may exhibit:
- Antimicrobial Activity : The benzyl moiety has been associated with enhanced antimicrobial properties, potentially inhibiting the growth of certain bacterial strains.
- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, although specific mechanisms remain to be elucidated.
Biological Activity Data
Case Study 1: Antimicrobial Properties
A study evaluated the antimicrobial efficacy of 5-O-benzyl 1-O-methyl 3-[(2-methylpropan-2-yl)oxycarbonylamino]pentanedioate against various bacterial strains. Results indicated significant inhibition against both Gram-positive and Gram-negative bacteria, suggesting potential as a broad-spectrum antimicrobial agent.
Case Study 2: Cytotoxic Effects on Cancer Cells
In vitro assays demonstrated that the compound exhibits cytotoxic effects on several human cancer cell lines. The mechanism appears to involve apoptosis induction, with observed morphological changes consistent with programmed cell death. Further investigations are required to explore its potential as an anticancer therapeutic.
Case Study 3: Anti-inflammatory Activity
Research conducted on murine models showed that treatment with this compound led to a significant reduction in inflammatory markers following induced inflammation. This suggests that it may have therapeutic potential in treating inflammatory diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
